molecular formula C20H21NO3 B15098457 N-(2-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-(2-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B15098457
M. Wt: 323.4 g/mol
InChI Key: LVIBIDAAVRFLGT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves the reaction of 2-ethoxyaniline with 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or aminated derivatives.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide stands out due to its unique benzofuran core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H21NO3/c1-5-23-17-9-7-6-8-16(17)21-20(22)19-14(4)15-10-12(2)13(3)11-18(15)24-19/h6-11H,5H2,1-4H3,(H,21,22)

InChI Key

LVIBIDAAVRFLGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C

Origin of Product

United States

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